

An In-Depth Technical Guide to the Toxicological Profile of 3,4-Diaminoanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

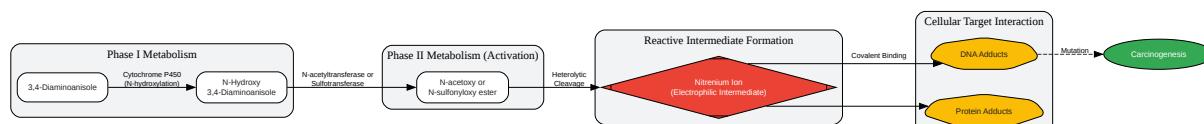
Compound of Interest

Compound Name: 3,4-Diaminoanisole

Cat. No.: B141616

[Get Quote](#)

Executive Summary: **3,4-Diaminoanisole** (3,4-DAA), an aromatic amine, presents a significant toxicological profile characterized by mutagenicity and carcinogenicity, primarily driven by metabolic activation. This guide synthesizes available data on its genotoxic, carcinogenic, and acute toxic effects. The core of its toxicity lies in its biotransformation to reactive electrophilic intermediates that form adducts with cellular macromolecules, initiating mutagenesis and carcinogenesis. Standard *in vitro* assays, such as the Ames test, consistently demonstrate its mutagenic potential, particularly after metabolic activation. *In vivo* studies in animal models have provided evidence of its carcinogenicity. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the toxicological landscape of 3,4-DAA, detailing the underlying mechanisms, experimental validation, and key data points.


Introduction: Chemical Identity and Use

3,4-Diaminoanisole (CAS No. 102-51-2), also known as 4-methoxy-1,2-benzenediamine, is an aromatic amine.^[1] Structurally, it is an anisole derivative with two amino groups at the 3 and 4 positions of the benzene ring. Aromatic amines as a class are well-recognized for their use as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.^[2] Historically, related compounds like 2,4-Diaminoanisole were used in oxidative hair dye formulations.^{[3][4]} Understanding the toxicological profile of 3,4-DAA is critical for assessing the risk associated with exposure to it and its structural analogs.

Toxicokinetics: The Central Role of Metabolic Activation

The toxicity of many aromatic amines, including 3,4-DAA, is not intrinsic to the parent molecule but is a consequence of its metabolic processing.^[5] This process, known as metabolic activation, converts the chemically stable amine into highly reactive electrophilic intermediates capable of covalently binding to nucleophilic sites on cellular macromolecules like DNA and proteins.^[6]

The primary pathway for this activation involves cytochrome P450-mediated N-hydroxylation, followed by esterification (e.g., acetylation or sulfation) to form unstable esters. These esters can then spontaneously decompose to form highly reactive nitrenium ions. These ultimate carcinogens are responsible for forming DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the carcinogenic process.^[7]

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **3,4-Diaminoanisole**.

Acute Toxicity

3,4-Diaminoanisole is classified as harmful if swallowed, inhaled, or absorbed through the skin.^[8] It is known to cause irritation to the skin, eyes, and respiratory system.^[8] While specific LD50 values for **3,4-Diaminoanisole** are not readily available in the searched literature, its structural analog, 2,4-Diaminoanisole, has been studied more extensively, and its data provides a useful surrogate for estimating potential hazard. High-dose exposure to the sulfate salt of the

2,4-isomer may lead to more severe effects such as muscle twitching, convulsions, and respiratory distress.[9]

Table 1: Hazard Classification for **3,4-Diaminoanisole**

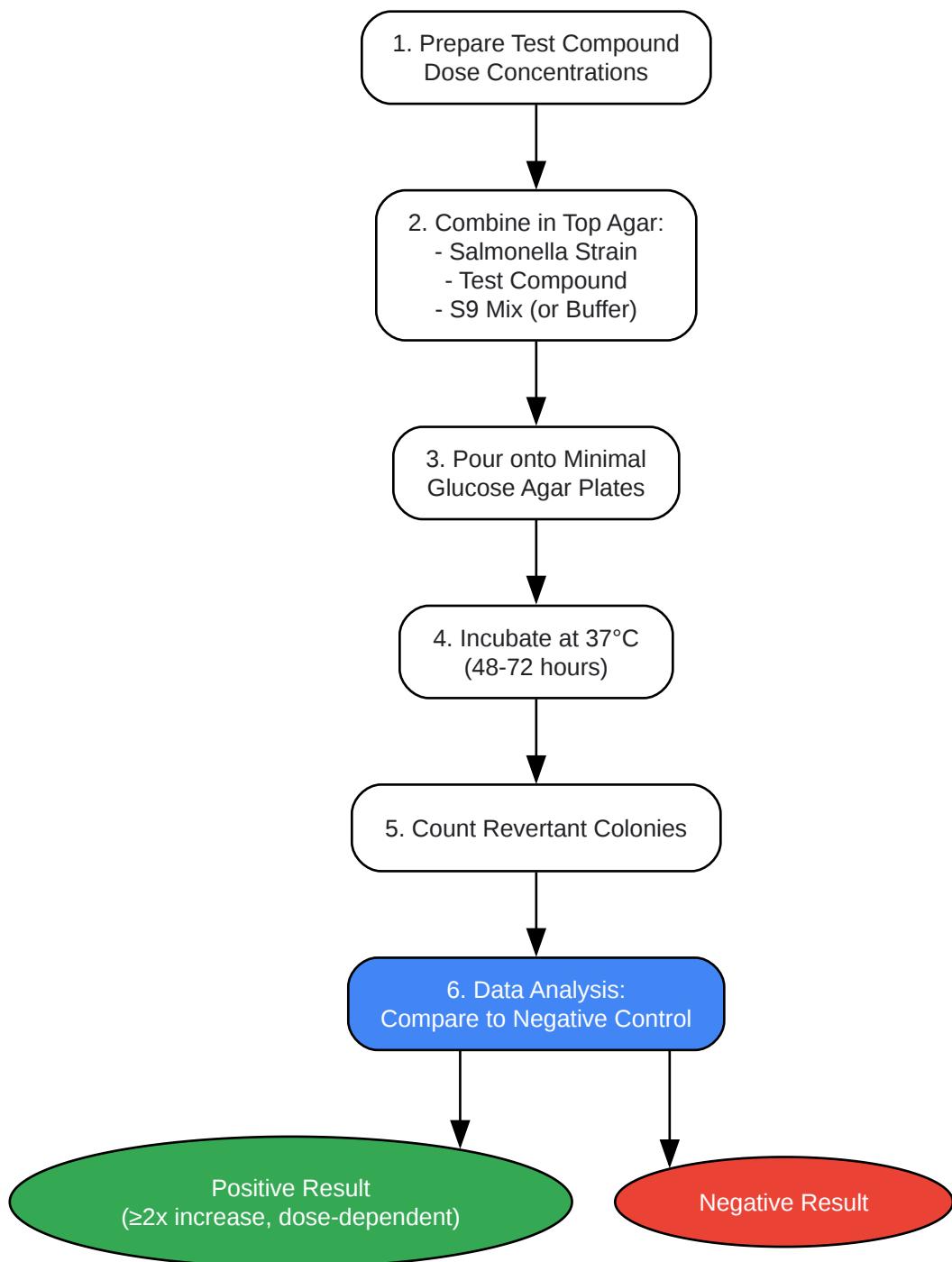
Exposure Route	Hazard Statement	Reference
Oral	Harmful if swallowed	[8]
Dermal	Harmful in contact with skin; Causes skin irritation	[8]
Inhalation	Harmful if inhaled; Causes respiratory tract irritation	[8]

| Eye Contact | Causes eye irritation [[8]] |

Genotoxicity and Mutagenicity

The genotoxic potential of aromatic amines is a primary toxicological concern. The ability of a chemical to alter genetic material is a strong indicator of its potential to be a carcinogen.

In Vitro Mutagenicity: The Ames Test


The bacterial reverse mutation assay, commonly known as the Ames test, is a standard for assessing the mutagenic properties of chemicals.[10][11] For aromatic amines, this test is critically performed both with and without a metabolic activation system (typically a rat liver homogenate fraction called S9 mix). This is because, as previously discussed, the parent compounds are often not mutagenic, but their metabolites are.[12]

Studies on numerous aromatic amines, including analogs like 2,4-diaminoanisole, have shown them to be mutagenic in *Salmonella typhimurium* strains, particularly frameshift-sensitive strains like TA98 and TA1538, and almost always require the presence of the S9 mix for a positive result.[3][12][13] This demonstrates that liver enzymes metabolize the compound into a form that can directly interact with and mutate bacterial DNA.[13] The mutagenicity of these compounds is often enhanced when treated with an oxidizing agent like hydrogen peroxide, mimicking the conditions in oxidative hair dyes.[3][13]

Experimental Protocol: Ames Test Workflow

The Ames test protocol is a self-validating system designed to detect a statistically significant increase in the number of revertant colonies compared to a negative control.

- Strain Selection: Choose appropriate *Salmonella typhimurium* strains (e.g., TA98, TA100) based on their sensitivity to specific types of mutational events.
- Metabolic Activation: Prepare two sets of experiments for each dose: one with and one without the S9 mix from Aroclor- or phenobarbital-induced rat liver.
- Dose-Response: A preliminary cytotoxicity assay is performed to determine a suitable dose range. The main experiment uses a minimum of five different analyzable concentrations.
- Exposure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48–72 hours. Only bacteria that have undergone a reverse mutation to histidine prototrophy can form colonies.
- Scoring & Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-dependent increase in revertants, typically reaching at least a two-fold increase over the solvent control.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the Ames test.

Carcinogenicity

The carcinogenic potential of 3,4-DAA is inferred from its structural similarity to known carcinogens and its mutagenic activity. The National Toxicology Program (NTP) has conducted extensive carcinogenesis bioassays on the closely related isomer, 2,4-Diaminoanisole sulfate. [14][15] These studies provide the strongest evidence for the carcinogenic risk of this class of compounds.

In these animal studies, dietary administration of 2,4-diaminoanisole sulfate was found to cause tumors at multiple sites in rats and mice.[14] This evidence led to the classification of 2,4-diaminoanisole sulfate as "reasonably anticipated to be a human carcinogen".[14][15][16]

Table 2: Summary of Carcinogenicity Findings for 2,4-Diaminoanisole Sulfate (NTP Studies)

Species	Sex	Target Organ(s)	Tumor Type(s)	Reference
Rat	Male & Female	Thyroid Gland	Follicular-cell carcinoma, Papillary adenocarcinoma	[14][15]
Rat	Male & Female	Zymbal Gland	Squamous-cell carcinoma, Sebaceous adenocarcinoma	[14][15]
Rat	Male	Skin, Preputial Gland	Carcinoma, Adenoma, Papilloma	[14][15]
Mouse	Female	Thyroid Gland	Follicular-cell adenoma and carcinoma (combined)	[14][15]

| Mouse | Male | Thyroid Gland | Follicular-cell adenoma | [14][15] |

Given the shared aromatic amine structure and the established mechanism of metabolic activation leading to genotoxicity, it is scientifically sound to infer a similar carcinogenic hazard for **3,4-Diaminoanisole**. The European Chemicals Agency (ECHA) notes that 3,4-DAA may cause cancer based on notifications from companies.[\[17\]](#)

Dermal and Ocular Toxicity

3,4-Diaminoanisole is a known skin and eye irritant.[\[8\]](#) Furthermore, as a class, aromatic amines are frequently associated with skin sensitization, an immune-mediated allergic reaction.[\[17\]](#) Although specific sensitization studies for 3,4-DAA were not identified in the search, the potential for sensitization should be considered a significant hazard, requiring the use of appropriate personal protective equipment to prevent skin contact.[\[18\]](#)

Conclusion and Risk Assessment Summary

The toxicological data for **3,4-Diaminoanisole** and its close analogs paint a clear picture of a substance with significant health hazards. The primary concern is its carcinogenicity, which is mechanistically linked to its metabolic activation into reactive, DNA-damaging species. This genotoxic potential is consistently demonstrated in in vitro mutagenicity assays. The compound also poses risks of acute toxicity through various exposure routes and is a dermal and ocular irritant. Based on the available evidence, particularly the robust carcinogenicity data for its 2,4-isomer, **3,4-Diaminoanisole** should be handled with extreme caution as a potential human carcinogen.[\[4\]](#)[\[9\]](#) All contact should be minimized through stringent engineering controls and the use of personal protective equipment.

References

- Substance Information - ECHA. (2023, June 9). European Chemicals Agency. [\[Link\]](#)
- 3,4-Diamino anisole | CAS#:102-51-2. (2025, August 25). Chemsric. [\[Link\]](#)
- RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). NCBI. [\[Link\]](#)
- RoC Profile: 2,4-Diaminoanisole Sulfate. (2009, March 19).
- Bull, A. W. (1987). Reducing substrate activity of some aromatic amines for prostaglandin H synthase. *Carcinogenesis*, 8(3), 387-90. [\[Link\]](#)
- NTP Toxicology and Carcinogenesis Studies of o-Nitroanisole (CAS No. 91-23-6) in F344 Rats and B6C3F1 Mice (Feed Studies). (1993). National Toxicology Program technical report series, 416, 1-296. [\[Link\]](#)

- 1,3-Benzenediamine, 4-methoxy-, sulf
- 3,4-Diaminotoluene. PubChem. [\[Link\]](#)
- 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens. NCBI. [\[Link\]](#)
- **3,4-DIAMINOANISOLE.** precisionFDA. [\[Link\]](#)
- Substances Listed in the Fifteenth Report on Carcinogens.
- Ames, B. N., Kammen, H. O., & Yamasaki, E. (1975). Hair dyes are mutagenic: identification of a variety of mutagenic ingredients. *Proceedings of the National Academy of Sciences of the United States of America*, 72(6), 2423–2427. [\[Link\]](#)
- 2,4-Diaminoanisole sulfate. (2004). *Report on carcinogens : carcinogen profiles / U.S. Dept. of Health and Human Services, Public Health Service, National Toxicology Program*, 11, III78-9. [\[Link\]](#)
- Hu, T., et al. (2020). Analysis of mutagenic components of oxidative hair dyes with the Ames test. *Toxicology in Vitro*, 69, 104987. [\[Link\]](#)
- Current Intelligence Bulletin 19: 2,4-Diaminoanisole (4-Methoxy-m-Phenylenediamine). (2017, April 12).
- Substance Information - ECHA. (2023, July 27). European Chemicals Agency. [\[Link\]](#)
- 2,4-Diaminoanisole. PubChem. [\[Link\]](#)
- Common Name: 2,4-DIAMINOANISOLE SULFATE HAZARD SUMMARY. (2000, March). NJ.gov. [\[Link\]](#)
- INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). NCBI. [\[Link\]](#)
- Ames, B. N., Kammen, H. O., & Yamasaki, E. (1975). Hair dyes are mutagenic. *PNAS*, 72(6), 2423-2427. [\[Link\]](#)
- Boyd, M. R., & Statham, C. N. (1983). Metabolic activation as a basis for organ-selective toxicity. *Drug metabolism reviews*, 14(1), 35-47. [\[Link\]](#)
- Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. *Genes and Environment*, 41, 19. [\[Link\]](#)
- Toxicity category r
- Limitations and Modifications of Skin Sensitization NAMs for Testing Inorganic Nanomaterials. (2024, August 21). Refubium. [\[Link\]](#)
- Final Report on Hazard Classification of Common Skin Sensitisers. (n.d.). [\[Link\]](#)
- NTP Technical Reports Index.
- Khojasteh, S. C., et al. (2022). Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. *Biochemical pharmacology*, 206, 115336. [\[Link\]](#)
- Upadhyaya, P., et al. (2010). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. *Cancer*

epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 19(1), 259–268. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [precision.fda.gov]
- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hair dyes are mutagenic: identification of a variety of mutagenic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDC - NIOSH Publications and Products - Current Intelligence Bulletin 19: 2,4-Diaminoanisole (4-Methoxy-m-Phenylenediamine) In () [medbox.iiab.me]
- 5. Metabolic activation as a basis for organ-selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsoc [chemsoc.com]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. echa.europa.eu [echa.europa.eu]
- 18. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Toxicological Profile of 3,4-Diaminoanisole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141616#3-4-diaminoanisole-toxicological-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com